1-(2-Bromo-4,5-dimethoxyphenyl)ethanone
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Overview
Description
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11BrO3. It is a brominated derivative of 4,5-dimethoxyphenyl ethanone and is known for its applications in organic synthesis and various chemical reactions. The compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone can be synthesized through the bromination of 4,5-dimethoxyacetophenone. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or acetonitrile. The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, reaction time, and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
Substitution Reactions: Products include substituted phenyl ethanones with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced compounds
Scientific Research Applications
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4,5-dimethoxyphenyl)ethanone involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carbonyl group can participate in oxidation and reduction reactions, leading to the formation of various products .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone
- 2-Bromo-1-(2,5-dimethylphenyl)ethanone
- 2-Bromo-4’-chloroacetophenone
- 2-Bromo-4’-methoxyacetophenone .
Uniqueness
1-(2-Bromo-4,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the bromine atom and methoxy groups on the phenyl ring. This unique structure imparts distinct reactivity and properties to the compound, making it valuable in various chemical syntheses and applications .
Properties
CAS No. |
1024602-84-3 |
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Molecular Formula |
C12H15ClN2O2 |
Molecular Weight |
254.71 g/mol |
IUPAC Name |
1-[3-(4-aminophenyl)propanoyl]azetidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c13-10-4-1-9(2-5-10)3-6-11(15)14-8-7-12(14)16;/h1-2,4-5H,3,6-8,13H2;1H |
InChI Key |
WDWTYYFWIJNRTG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1Br)OC)OC |
Canonical SMILES |
C1CN(C1=O)C(=O)CCC2=CC=C(C=C2)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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